5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide
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Overview
Description
5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanesulfonyl group, a methoxy group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide typically involves the reaction of methanesulfonyl chloride with an appropriate amine, followed by further functionalization steps. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid
- Methanesulfonyl chloride
- 2-Methoxy-N-phenylbenzamide
Uniqueness
5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
90234-38-1 |
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Molecular Formula |
C16H18N2O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-methoxy-5-[methyl(methylsulfonyl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C16H18N2O4S/c1-18(23(3,20)21)13-9-10-15(22-2)14(11-13)16(19)17-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,17,19) |
InChI Key |
OLDMIYZPYRJZHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
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